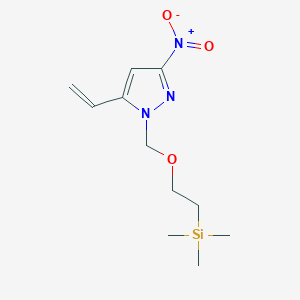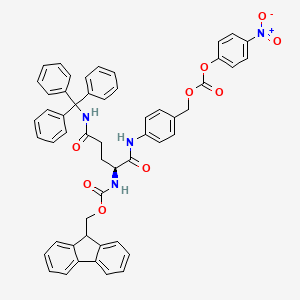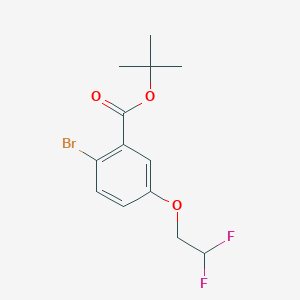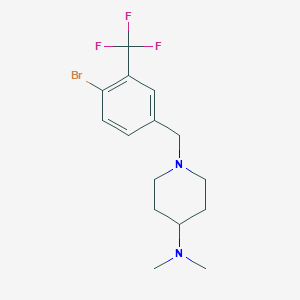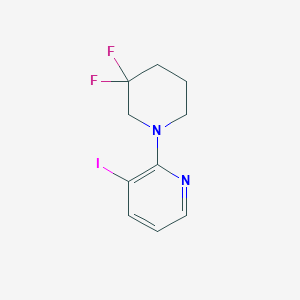
2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 3-fluorobenzylthiol and 4-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and hydroxyl groups can influence its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester: Known for its antitubercular activity.
Quinazolin-4-one derivatives: Containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety, these compounds are effective agricultural bactericides.
Uniqueness
2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorobenzylthio and nitrobenzyl substitutions make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H16FN3O3S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-[(4-nitrophenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H16FN3O3S/c1-12-17(10-13-5-7-16(8-6-13)23(25)26)18(24)22-19(21-12)27-11-14-3-2-4-15(20)9-14/h2-9H,10-11H2,1H3,(H,21,22,24) |
Clave InChI |
RPGKWEWATWAZIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)F)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

